molecular formula C14H17NO B6242490 2-pentyl-1,4-dihydroquinolin-4-one CAS No. 109072-26-6

2-pentyl-1,4-dihydroquinolin-4-one

Cat. No.: B6242490
CAS No.: 109072-26-6
M. Wt: 215.3
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Description

2-pentyl-1,4-dihydroquinolin-4-one is a chemical compound with the molecular formula C14H17NO. It belongs to the class of quinolin-4-ones, which are known for their diverse biological and pharmaceutical activities . This compound is characterized by a quinoline ring system substituted with a pentyl group at the 2-position and a carbonyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-pentyl-1,4-dihydroquinolin-4-one can be achieved through various methods. One common approach involves the reaction of 2-alkynylanilines with ketones in the presence of p-toluenesulfonic acid monohydrate as a promoter in ethanol at reflux temperature . Another method includes the use of anthranilic acid derivatives under specific conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact industrial methods may vary, but they generally follow the principles of green chemistry to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-pentyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the dihydroquinoline to its corresponding quinoline derivative.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: The compound can undergo substitution reactions at different positions on the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline derivatives, while reduction produces tetrahydroquinoline derivatives.

Mechanism of Action

The mechanism of action of 2-pentyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can act on various enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

2-pentyl-1,4-dihydroquinolin-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.

Properties

CAS No.

109072-26-6

Molecular Formula

C14H17NO

Molecular Weight

215.3

Purity

95

Origin of Product

United States

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